molecular formula C16H17NO3S B14533957 4-[(4-Methylbenzene-1-sulfinyl)amino]phenyl propanoate CAS No. 62659-48-7

4-[(4-Methylbenzene-1-sulfinyl)amino]phenyl propanoate

Cat. No.: B14533957
CAS No.: 62659-48-7
M. Wt: 303.4 g/mol
InChI Key: KKPPEQJQWUCIBU-UHFFFAOYSA-N
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Description

4-[(4-Methylbenzene-1-sulfinyl)amino]phenyl propanoate is an organic compound that features a sulfinyl group attached to a benzene ring, which is further connected to an amino group and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylbenzene-1-sulfinyl)amino]phenyl propanoate typically involves multiple steps, starting with the preparation of the sulfinyl group. One common method is the oxidation of thiols to sulfinyl chlorides using reagents like hydrogen peroxide and thionyl chloride . The sulfinyl chloride can then react with aniline derivatives to form sulfinamides . The final step involves esterification with propanoic acid or its derivatives under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylbenzene-1-sulfinyl)amino]phenyl propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Methylbenzene-1-sulfinyl)amino]phenyl propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Methylbenzene-1-sulfinyl)amino]phenyl propanoate involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which can have various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Methylbenzene-1-sulfinyl)amino]phenyl propanoate is unique due to the presence of both a sulfinyl group and a propanoate ester, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

CAS No.

62659-48-7

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

[4-[(4-methylphenyl)sulfinylamino]phenyl] propanoate

InChI

InChI=1S/C16H17NO3S/c1-3-16(18)20-14-8-6-13(7-9-14)17-21(19)15-10-4-12(2)5-11-15/h4-11,17H,3H2,1-2H3

InChI Key

KKPPEQJQWUCIBU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)NS(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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